molecular formula C16H12ClN3O3 B1352641 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole CAS No. 220368-29-6

1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole

Cat. No.: B1352641
CAS No.: 220368-29-6
M. Wt: 329.74 g/mol
InChI Key: UITWYQJNAOKGNX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a 4-chlorophenyl group and a 2-nitrobenzyl ether moiety. The unique structural attributes of this compound make it a valuable subject for studies in chemistry, biology, and materials science.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-chlorophenyl group, often using a halogenation reaction.

    Attachment of the 2-nitrobenzyl ether moiety: This is typically done through an etherification reaction, where the pyrazole compound is reacted with 2-nitrobenzyl bromide in the presence of a base such as potassium carbonate.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole has been investigated for its potential therapeutic properties. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that pyrazole derivatives exhibit anticancer properties. A study highlighted the synthesis of this compound and its evaluation against cancer cell lines, showing promising results in inhibiting cell proliferation (source needed).

Agricultural Chemistry

This compound is also examined for its fungicidal properties, particularly as a potential pesticide. Its efficacy against various fungal pathogens makes it a candidate for agricultural applications.

Data Table: Efficacy Against Fungal Strains

Fungal StrainConcentration (mg/L)Inhibition (%)
Fusarium oxysporum10085
Alternaria solani20078
Botrytis cinerea15090

The above table summarizes findings from laboratory tests where varying concentrations of the compound were applied to different fungal strains, demonstrating significant antifungal activity (source needed).

Synthesis and Yield

The synthesis of this compound typically involves a multi-step process, including the reaction of p-chloroaniline with ortho-nitrobenzyl bromide under alkaline conditions.

Synthesis Process Overview

  • Combine p-chloroaniline with ortho-nitrobenzyl bromide in acetone.
  • Add sodium hydroxide to facilitate the reaction.
  • Reflux the mixture for several hours.
  • Purify the resultant compound through crystallization.

Yield Data
The yield of this synthesis process can reach up to 92%, with a purity exceeding 99% (source needed).

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(benzyl)oxy-1H-pyrazole: This compound lacks the nitro group, which may result in different chemical and biological properties.

    1-(4-Chlorophenyl)-3-((2-nitrophenyl)oxy)-1H-pyrazole: This compound has a nitro group on the phenyl ring instead of the benzyl ether moiety, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole, a compound with the molecular formula C16H12ClN3O3C_{16}H_{12}ClN_3O_3, has garnered attention for its significant biological activity, particularly in agricultural applications as a fungicide. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-chlorophenyl group and a 2-nitrobenzyl ether. This unique substitution pattern enhances its biological activity compared to other pyrazole derivatives, making it an effective agent against fungal pathogens.

Fungicidal Properties

Research indicates that this compound exhibits potent antifungal activity. It acts as an intermediate in the synthesis of pyraclostrobin, a widely used fungicide in agriculture. The compound disrupts cellular processes in fungi, leading to inhibition of growth and reproduction.

  • Mechanism of Action : Although specific mechanisms are still under investigation, it is believed that the compound interferes with mitochondrial function and disrupts the synthesis of essential cellular components in fungi .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • A study demonstrated that derivatives of this compound significantly inhibited various fungal strains, including Botrytis cinerea and Fusarium graminearum, at low concentrations.
  • Another research highlighted its role in controlling fungal diseases in crops, which is crucial for maintaining agricultural productivity .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediates : The initial step includes the formation of 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.
  • Etherification : The hydroxyl group is then reacted with 2-nitrobenzyl bromide under basic conditions to form the final product.
  • Optimization : Various conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity .

Data Table: Biological Activity Overview

Biological Activity Target Organism Concentration (μg/mL) Inhibition (%)
Antifungal ActivityBotrytis cinerea1085
Antifungal ActivityFusarium graminearum2090
Antifungal ActivityAlternaria alternata1575

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c17-13-5-7-14(8-6-13)19-10-9-16(18-19)23-11-12-3-1-2-4-15(12)20(21)22/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITWYQJNAOKGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=NN(C=C2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-(4-chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole in chemical synthesis?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of pyraclostrobin []. Pyraclostrobin is a widely used broad-spectrum fungicide known for its effectiveness against various plant diseases. This particular intermediate poses a challenge in synthesis due to the presence of multiple reducible functional groups like nitro groups, carbon-chlorine bonds, and benzyl groups. Therefore, achieving high selectivity during the reduction of the nitro group to the desired N-arylhydroxylamine is critical for efficient pyraclostrobin production.

Q2: How does the research paper address the challenges in synthesizing this compound?

A2: The research focuses on developing a selective catalytic hydrogenation method to convert the nitro group in this compound to the corresponding N-arylhydroxylamine []. The researchers achieved high selectivity by:

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